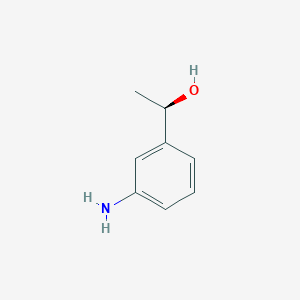

(1R)-1-(3-aminophenyl)ethan-1-ol

CAS No.: 201939-71-1

Cat. No.: VC5414134

Molecular Formula: C8H11NO

Molecular Weight: 137.182

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201939-71-1 |

|---|---|

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.182 |

| IUPAC Name | (1R)-1-(3-aminophenyl)ethanol |

| Standard InChI | InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 |

| Standard InChI Key | QPKNDHZQPGMLCJ-ZCFIWIBFSA-N |

| SMILES | CC(C1=CC(=CC=C1)N)O |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound consists of a benzene ring substituted with an amino group (-NH) at the meta position and a hydroxymethyl group (-CH(OH)CH) at the benzylic position. The chiral center at the hydroxymethyl carbon confers enantiomeric specificity, with the (1R)-configuration being the biologically relevant form in many applications .

Key Structural Features:

Stereochemical Significance

The (1R)-enantiomer is distinct from its (1S)-counterpart and the racemic mixture (CAS: 2454-37-7). Chirality influences pharmacokinetics and receptor interactions, making enantiopure synthesis critical for pharmaceutical applications .

Synthesis and Preparation

Asymmetric Reduction

The ketone precursor, 1-(3-aminophenyl)ethanone, undergoes asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to yield the (1R)-enantiomer with high enantiomeric excess (ee) .

Enzymatic Resolution

Racemic 1-(3-aminophenyl)ethanol is resolved using lipases or esterases, which selectively hydrolyze one enantiomer’s ester derivative .

Example Reaction:

Industrial Production

Large-scale synthesis employs continuous-flow reactors with immobilized chiral catalysts, achieving >98% purity. Process optimization focuses on minimizing waste and enhancing yield .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 66–70°C | |

| Boiling Point | 217°C | |

| Solubility | Moderate in polar solvents | |

| LogP (Partition Coefficient) | 1.2 (estimated) |

Spectroscopic Characteristics

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is used to synthesize β-adrenergic receptor agonists and serotonin receptor modulators. For example, it is a precursor to Mirabegron impurity B, a quality control standard in drug manufacturing .

Material Science

Its aromatic amine group enables functionalization in polymer chemistry, contributing to conductive polymers and epoxy resins .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Use personal protective equipment |

| H315: Skin irritation | Avoid direct contact |

| H319: Eye irritation | Wear safety goggles |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume